Cas no 1040328-99-1 (5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine)
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine structure](https://ja.kuujia.com/scimg/cas/1040328-99-1x500.png)
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- {3-[(5-Bromopyridin-2-yl)amino]-2,2-dimethylpropyl}dimethylamine
- 1,3-Propanediamine, N3-(5-bromo-2-pyridinyl)-N1,N1,2,2-tetramethyl-
- 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine
-
- インチ: 1S/C12H20BrN3/c1-12(2,9-16(3)4)8-15-11-6-5-10(13)7-14-11/h5-7H,8-9H2,1-4H3,(H,14,15)
- InChIKey: VLBBPTOXIPLAKV-UHFFFAOYSA-N
- SMILES: C(N(C)C)C(C)(C)CNC1=NC=C(Br)C=C1
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00807412-1g |
N1-(5-Bromopyridin-2-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine |
1040328-99-1 | 97% | 1g |
¥2652.0 | 2023-04-06 | |
Enamine | EN300-196235-5.0g |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine |
1040328-99-1 | 95% | 5g |
$1033.0 | 2023-05-24 | |
Enamine | EN300-196235-1.0g |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine |
1040328-99-1 | 95% | 1g |
$355.0 | 2023-05-24 | |
Enamine | EN300-196235-0.1g |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine |
1040328-99-1 | 95% | 0.1g |
$96.0 | 2023-05-24 | |
Enamine | EN300-196235-2.5g |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine |
1040328-99-1 | 95% | 2.5g |
$697.0 | 2023-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17691-1G |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine |
1040328-99-1 | 95% | 1g |
¥ 1,643.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17691-250mg |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine |
1040328-99-1 | 95% | 250mg |
¥660.0 | 2024-04-26 | |
A2B Chem LLC | AW15494-250mg |
{3-[(5-bromopyridin-2-yl)amino]-2,2-dimethylpropyl}dimethylamine |
1040328-99-1 | 95% | 250mg |
$179.00 | 2024-04-20 | |
Aaron | AR01BIC2-500mg |
{3-[(5-bromopyridin-2-yl)amino]-2,2-dimethylpropyl}dimethylamine |
1040328-99-1 | 95% | 500mg |
$377.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17691-1.0g |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine |
1040328-99-1 | 95% | 1.0g |
¥1644.0000 | 2024-07-28 |
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amineに関する追加情報
Professional Introduction to 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine (CAS No. 1040328-99-1)
5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine, with the chemical formula C₁₁H₁₈BrN₂, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a bromine substituent and a dimethylamino group on a pyridine ring backbone makes it an intriguing candidate for further investigation, particularly in the synthesis of novel bioactive molecules.
The compound’s molecular structure is characterized by a pyridine core, which is a common motif in many pharmacologically active agents. The pyridine ring provides a stable aromatic system that can interact with biological targets through hydrogen bonding and hydrophobic interactions. Additionally, the 5-bromo substituent introduces a polar region that can enhance solubility and binding affinity. The N-[3-(dimethylamino)-2,2-dimethylpropyl] side chain adds bulk and steric hindrance, which can be crucial for optimizing binding interactions with specific biological receptors.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease-related pathways. Pyridine derivatives have been extensively studied for their role in modulating enzyme activity and receptor binding. For instance, compounds with similar structural motifs have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine structure combines elements that are known to enhance pharmacological activity, making it a valuable scaffold for drug discovery efforts.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include bromination of the pyridine ring and the introduction of the dimethylamino side chain. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselectivity and minimize unwanted byproducts. These synthetic strategies are critical for producing compounds with the desired structural integrity for subsequent biological evaluation.
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. Computational modeling and molecular dynamics simulations have been used to predict how different substituents affect binding affinity and metabolic stability. In the case of 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine, studies suggest that the bromine atom enhances interactions with hydrophobic pockets in biological targets, while the dimethylamino group improves solubility and bioavailability.
Biological evaluation of this compound has revealed promising preliminary results in vitro. Studies indicate that it exhibits inhibitory activity against certain enzymes and receptors relevant to therapeutic intervention. For example, preliminary assays suggest potential efficacy against kinases involved in cancer progression and neurotransmitter receptors implicated in neurological disorders. These findings underscore the compound’s potential as a lead molecule for further development.
The pharmacokinetic properties of 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine are also under investigation to assess its suitability for clinical application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical determinants of drug efficacy and safety. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to characterize these properties thoroughly.
In conclusion, 5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer potential advantages in terms of binding affinity and pharmacokinetic profiles. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic strategies.
1040328-99-1 (5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine) Related Products
- 1538294-78-8(2-methyloxane-3-carboxylic acid)
- 1251924-99-8(2-chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride)
- 1261834-71-2(6-Chloro-2-(perfluorophenyl)nicotinaldehyde)
- 2137502-98-6(1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester)
- 2680721-71-3(benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate)
- 2138069-75-5(3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine)
- 2227817-26-5(rac-3-(1R,2S)-2-aminocyclopropyl-2-bromo-6-methoxyphenol)
- 2137789-33-2(Cyclobutanemethanol, α-[1-(aminomethyl)propyl]-1-ethyl-)
- 153136-95-9(N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide)
- 53673-35-1(Acetamide, N-(2-aminoethyl)-2-methoxy-)
